[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
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Overview
Description
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrimidine: A basic structure similar to [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, but without the cyanoamino and hydroxyl groups.
Pyridazine: Another six-membered heterocyclic compound with two nitrogen atoms, but with different positioning of the nitrogen atoms.
Uniqueness: What sets this compound apart from these similar compounds is its specific functional groups, which confer unique reactivity and potential biological activities. The presence of the cyanoamino and hydroxyl groups allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMHGIDWFXGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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